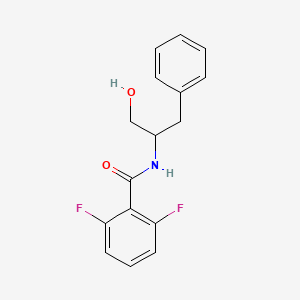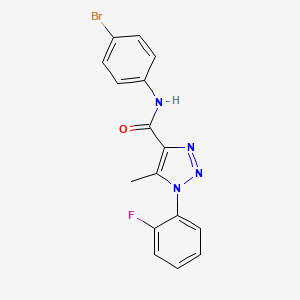![molecular formula C27H27N5O2S B2378119 N-(4-(6-(4-metilpiperazin-1-il)piridazin-3-il)fenil)-[1,1'-bifenil]-4-sulfonamida CAS No. 941935-71-3](/img/structure/B2378119.png)
N-(4-(6-(4-metilpiperazin-1-il)piridazin-3-il)fenil)-[1,1'-bifenil]-4-sulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide” belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a phenylpiperazine skeleton, a pyridazin-3-yl group, and a biphenyl-4-sulfonamide group . The molecular weights of similar compounds were found to be less than 725 daltons with less than 6 hydrogen bond donors and less than 20 hydrogen bond acceptors .Aplicaciones Científicas De Investigación
- Hallazgos: Varios compuestos demostraron una actividad significativa, con concentraciones inhibitorias del 50% (IC50) que van desde 1,35 hasta 2,18 μM. Algunos de estos compuestos también exhibieron baja citotoxicidad para las células humanas .
- Resultado: Si bien el compuesto 1 mostró una buena potencia contra las CDK, se desarrollaron nuevos análogos para mejorar la selectividad contra un panel de quinasas .
- Resultados: Algunos derivados exhibieron actividad antibacteriana contra cepas representativas, incluidas Bacillus subtilis, Staphylococcus aureus, Escherichia coli y Klebsiella pneumoniae .
- Descubrimiento: Los investigadores sintetizaron una serie de derivados de 1,3,5-triazina, identificando ASP3026 como un inhibidor de ALK potente y selectivo .
Actividad Antituberculosa
Inhibición de la Cinasa Dependiente de Ciclina (CDK)
Propiedades Antibacterianas
Inhibición de la Cinasa del Linfoma Anaplásico (ALK)
Efectos Antiinflamatorios
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of this compound is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, DNA repair, and cell survival, making it a potential target for therapeutic interventions.
Mode of Action
The compound interacts with its target, the Serine/threonine-protein kinase Chk1, through a series of hydrogen bonds, hydrophobic C–H…π and π…π interactions . These interactions lead to the inhibition of the kinase activity, thereby affecting the downstream signaling pathways.
Result of Action
The inhibition of Serine/threonine-protein kinase Chk1 by this compound can lead to cell cycle arrest, DNA damage, and induction of apoptosis . These effects can result in the death of cancer cells, making this compound a potential therapeutic agent for various types of cancer.
Propiedades
IUPAC Name |
N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]-4-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O2S/c1-31-17-19-32(20-18-31)27-16-15-26(28-29-27)23-7-11-24(12-8-23)30-35(33,34)25-13-9-22(10-14-25)21-5-3-2-4-6-21/h2-16,30H,17-20H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQFOGZOUSLRHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2378037.png)

![exo-cis-(+/-)-1-(Benzylamido-methyl-3-nitro)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride](/img/structure/B2378041.png)


![N-cyclopropyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2378047.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(piperidinosulfonyl)benzamide](/img/structure/B2378050.png)
![N-(2-ethoxybenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2378052.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)piperidine-3-carboxamide](/img/structure/B2378054.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2378057.png)
![Ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2378058.png)
![3-[1-(Phenylsulfonyl)-3-piperidyl]propanoic acid](/img/structure/B2378059.png)